2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride
Description
2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride is a benzamide derivative featuring a chloro and two fluorine substituents on the aromatic ring, coupled with an N-methyl-N-piperidin-4-yl group. The hydrochloride salt improves solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF2N2O.ClH/c1-18(8-2-4-17-5-3-8)13(19)9-6-11(15)12(16)7-10(9)14;/h6-8,17H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXRDNPHDNDXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C(=O)C2=CC(=C(C=C2Cl)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1829802-92-7 | |
| Record name | 2-chloro-4,5-difluoro-N-methyl-N-(piperidin-4-yl)benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride (CAS Number: 1829802-92-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₁₆ClF₂N₂O
- Molecular Weight : 325.18 g/mol
- Structure : The compound features a piperidine ring with difluorobenzamide substitutions, which are crucial for its biological activity.
The biological activity of 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, which is a target for treating human African trypanosomiasis (HAT) .
- Anticancer Properties : The compound's structure suggests potential anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cell lines, highlighting the need for further investigation into its cytotoxic effects against various tumors .
- Ion Channel Modulation : There is emerging evidence that compounds with similar structures can modulate ion channels, particularly voltage-gated potassium channels, which play a significant role in cancer cell proliferation .
Efficacy in Biological Assays
The following table summarizes the biological activities observed in various studies:
Case Study 1: Antiparasitic Activity
A study focusing on the optimization of inhibitors for Trypanosoma brucei demonstrated that compounds structurally related to 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide;hydrochloride exhibited low toxicity to mammalian cells while effectively inhibiting parasite growth. This positions the compound as a promising candidate for further development as an antiparasitic agent .
Case Study 2: Anticancer Potential
In vitro studies have shown that derivatives similar to this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 and Panc-1. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting that further exploration into this compound's anticancer properties could yield valuable therapeutic options .
Safety and Toxicology
While the biological activity is promising, safety data indicate that the compound may cause skin irritation and respiratory issues upon exposure. It is classified as harmful if swallowed, necessitating careful handling and further toxicological assessments .
Scientific Research Applications
Antineoplastic Activity
Recent studies have indicated that compounds similar to 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride exhibit potential antineoplastic (anti-cancer) properties. Investigations into its mechanism of action reveal that it may inhibit specific pathways involved in tumor growth and proliferation. For instance, the compound's ability to modulate signaling pathways related to cell survival and apoptosis has been documented in various preclinical models .
Neurological Studies
This compound's structural characteristics suggest potential applications in neurological research, particularly as a neuroprotective agent. Its interaction with neurotransmitter systems may offer insights into treatments for neurodegenerative disorders. Preliminary data indicates that derivatives of this compound may enhance cognitive function and offer protection against neuronal damage in models of Alzheimer's disease .
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of compounds related to 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride. Studies have shown that certain derivatives possess significant activity against bacterial strains, suggesting a role in developing new antibiotics or adjunct therapies for resistant infections .
Case Study 1: Cancer Treatment
A study published in December 2023 highlighted the effectiveness of a related compound in inhibiting tumor growth in breast cancer models. The research demonstrated that the compound could reduce tumor size significantly when administered alongside established chemotherapy agents . This underscores the potential of compounds like 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride in combination therapy protocols.
Case Study 2: Neuroprotection
In a recent experimental model focusing on neurodegeneration, researchers noted that administration of similar piperidine derivatives resulted in reduced oxidative stress markers and improved cognitive performance metrics compared to control groups . This suggests that such compounds could be pivotal in developing therapeutic strategies for diseases like Alzheimer's.
Chemical Reactions Analysis
Chloro Substituent (C2)
-
Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups .
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Buchwald-Hartwig amination for installing secondary amines .
Fluorine Substituents (C4, C5)
Fluorine’s strong electron-withdrawing nature stabilizes the ring against electrophilic substitution but can undergo ipso substitution under directed ortho-metalation (DoM) conditions .
Amide Group
The tertiary amide (N-methyl-N-piperidin-4-yl) is resistant to hydrolysis under physiological conditions but may undergo acid/base-catalyzed cleavage at elevated temperatures .
Challenges
-
Regioselectivity : Competing reactions at C2 (Cl) and C4/C5 (F) require careful control of reaction conditions.
-
Salt stability : The hydrochloride salt may dissociate in polar solvents, necessitating anhydrous conditions during synthesis .
Byproduct Mitigation
-
Column chromatography or recrystallization from ethanol/DMF mixtures resolves unreacted starting materials or dehalogenated byproducts .
Comparative Reaction Yields
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 2h | 95 | |
| Amide coupling | DCM, Et₃N, 0°C → RT, 12h | 82 | |
| Hydrochloride salt precipitation | HCl (g), EtOH, 0°C, 1h | 98 |
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides and Anilines
- 2-Chloro-4,5-difluoro-N-methylaniline hydrochloride (C₇H₆ClF₂N): This compound shares the chloro and difluoro substituents but lacks the benzamide and piperidine groups.
- 4-Chloro-N-(cyanoethoxymethyl)benzamide (Zarilamid): Zarilamid contains a cyanoethoxymethyl group instead of the piperidine moiety. The cyano group introduces strong electron-withdrawing effects, which may alter metabolic stability compared to the target compound’s piperidine group, which can undergo metabolic oxidation.
- 2-Chloro-4,5-dimethoxyaniline hydrochloride (C₈H₁₀ClNO₂): Methoxy groups are electron-donating, contrasting with the electron-withdrawing fluorine substituents in the target compound. This difference significantly impacts electronic properties, influencing reactivity in electrophilic substitution reactions or interactions with biological targets.
Piperidine-Containing Analogues
- 1-(2-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride :
While sharing a chloro-substituted aromatic ring and a basic amine, this compound lacks the benzamide scaffold. The methanamine group may confer different pharmacokinetic properties, such as faster renal clearance due to reduced molecular weight.
Functional Group Variations
- 2-Chloro-4,5-difluorobenzoic Acid (C₇H₃ClF₂O₂):
The carboxylic acid group replaces the benzamide, increasing acidity (pKa ~2–3) and solubility in aqueous environments. In contrast, the target compound’s amide group (pKa ~0–1 for protonated piperidine) enhances membrane permeability, a critical factor for central nervous system (CNS) drug candidates.
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₅ClF₂N₂O·HCl | 324.78 | Cl, 2F, N-piperidin-4-yl | Benzamide, Hydrochloride |
| 2-Chloro-4,5-difluoro-N-methylaniline HCl | C₇H₆ClF₂N·HCl | 208.04 | Cl, 2F | Aniline, Hydrochloride |
| Zarilamid | C₁₀H₁₀ClN₂O₂ | 225.65 | Cl, cyanoethoxymethyl | Benzamide |
| 2-Chloro-4,5-dimethoxyaniline HCl | C₈H₁₀ClNO₂·HCl | 223.08 | Cl, 2OCH₃ | Aniline, Hydrochloride |
| 2-Chloro-4,5-difluorobenzoic Acid | C₇H₃ClF₂O₂ | 192.55 | Cl, 2F | Carboxylic Acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Chloro-4,5-difluoro-N-methyl-N-piperidin-4-ylbenzamide; hydrochloride, and how is purity ensured?
- Methodological Answer : The compound can be synthesized via sequential steps such as alkylation of aniline derivatives with piperidine intermediates, followed by benzoylation using halogenated benzoyl chlorides. A Boc-protected piperidine intermediate is often employed to control regioselectivity, with subsequent HCl-mediated deprotection . Purification typically involves reversed-phase HPLC or column chromatography, with purity validated via ¹H NMR and LC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Conducting reactions in a fume hood to prevent inhalation of vapors or dust .
- Storage in a cool, dry environment away from oxidizing agents .
- Immediate decontamination of spills using absorbent materials and ethanol/water mixtures .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR for structural confirmation of the piperidine and benzamide moieties .
- HPLC with UV detection to assess purity (>95% is standard for pharmacological studies) .
- Mass spectrometry (MS) for molecular weight validation .
- Thermogravimetric analysis (TGA) to evaluate thermal stability .
Advanced Research Questions
Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors like GPCRs or kinases .
- Density Functional Theory (DFT) calculations analyze electronic properties (e.g., charge distribution on fluorine atoms) to optimize reactivity .
- MD simulations assess conformational stability in aqueous or lipid environments .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation steps include:
- Metabolite identification via LC-MS/MS to pinpoint degradation pathways .
- Prodrug modification (e.g., esterification of the piperidine nitrogen) to enhance membrane permeability .
- Pharmacokinetic profiling in rodent models to correlate plasma concentrations with efficacy .
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) identifies critical parameters (temperature, pH, stoichiometry) .
- Inert atmosphere (N₂/Ar) prevents oxidation of sensitive intermediates like free amines .
- Real-time monitoring via FTIR or Raman spectroscopy detects intermediate formation and guides quenching .
Q. What experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme inhibition assays (e.g., fluorescence polarization) quantify IC₅₀ values against target enzymes .
- Radioligand binding studies (e.g., using ³H-labeled analogs) confirm receptor affinity .
- CRISPR/Cas9 knockout models verify target specificity by comparing wild-type and gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
